Daphnetin
Description
Properties
IUPAC Name |
7,8-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEFPOUAMCWAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197560 | |
| Record name | Daphnetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-35-1 | |
| Record name | Daphnetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daphnetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daphnetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dihydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPHNETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC84571RD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Knoevenagel Condensation
Knoevenagel condensation is employed for 3-substituted daphnetins. 2,3,4-Trihydroxybenzaldehyde reacts with active methylene compounds (e.g., malononitrile) to form 3-cyano-daphnetin (19 ), which is further functionalized:
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Compound 21 (3-carboxy-daphnetin): Obtained by hydrolyzing 19 with H₂SO₄ (yield: 74%).
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Compound 23 (3-tetrazolyl-daphnetin): Synthesized via zinc-catalyzed [3+2] cycloaddition (yield: 61%).
Structural Modifications of this compound
8-OH Substitution Strategies
A patent (CN111747921A) describes 8-OH substituted derivatives for enhanced COX-2 inhibition. Key steps include:
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Etherification : Protecting the 8-OH group with alkyl/aryl halides.
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Esterification : Introducing ester groups (e.g., acetyl, benzoyl) to improve lipophilicity.
Example Synthesis:
C-3/C-4 Functionalization
Substituents at C-3 and C-4 significantly influence antioxidant and GPCR-modulating activities:
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Electron-withdrawing groups (e.g., -COOH, -CF₃) at C-4 enhance radical scavenging (EC₅₀: 31.38 μM for Compound 9 ).
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Hydrophobic groups (e.g., phenyl, tert-butyl) at C-3 reduce activity, highlighting the need for hydrophilic substituents.
Table 2: Bioactivity of Select Derivatives
| Compound | Substituent (Position) | Activity (EC₅₀/IC₅₀, nM) |
|---|---|---|
| 3 | 4-CF₃ | GPCR Activation: 1.18 |
| 16 | 3-COOH | GPCR Inhibition: 1.26 |
Optimization of Reaction Parameters
Catalyst Screening
Perchloric acid outperforms Lewis acids (e.g., ZnCl₂) in Pechmann condensation, reducing side reactions and improving yields (68% vs. 45%).
Solvent Systems
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Polar aprotic solvents (DMF, DMSO) facilitate Knoevenagel condensation at 60–80°C.
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Aqueous mixtures (DMF:H₂O = 3:10) enable efficient hydrolysis of intermediates (e.g., 7 to 9 ).
Analytical Characterization
Synthetic daphnetins are characterized using:
Catechol-containing daphnetins exhibit rapid hepatic clearance. Strategies like carboxyl group introduction (e.g., 9 ) improve stability by reducing Phase II metabolism.
Green Chemistry Approaches
Future syntheses may leverage enzymatic catalysis or microwave-assisted reactions to enhance efficiency and sustainability.
Chemical Reactions Analysis
Chemical Reactions and Antioxidant Activity
Daphnetin's antioxidant activity is influenced by its chemical structure and the presence of specific functional groups . Research has shown that the catechol group is a key pharmacophore for its antioxidant properties .
DPPH Radical Scavenging Activity
| Compound | EC50 (μM) |
|---|---|
| 4-Carboxymethyl this compound (C-4 substitution) | 31.38 |
| C-3 position substituted by carboxyl group | 37.67 |
| C-3 position substituted by esterification of carboxyl group | 43.98 |
| C-3 position substituted by amidation of carboxyl group | 55.65 |
EC50 values represent the concentration required for 50% scavenging of DPPH radicals .
Other Chemical Reactions
- Glycosylation : this compound can undergo enzymatic glycosylation to form daphnin (this compound 7-β-D-glucopyranoside), with the enzyme O-dihydroxy coumarin 7-O-glucosyltransferase catalyzing the reaction .
- Metabolism : this compound is metabolized through a Phase 1 reaction via CYP3A4, leading to methyl, glucuronide, and sulfonate conjugated metabolites .
Effects on the NF-κB Signaling Pathway
This compound can modulate the NF-κB signaling pathway in various inflammatory animal models . For example, this compound can block the TLR4/NF-κB signaling pathway by inhibiting the phosphorylation of IκBα and the expression of TLR4, thereby reducing pancreatic injury in a rat model of severe acute pancreatitis . Similarly, it has demonstrated a chondroprotective role by reducing inflammatory cytokines and reactive oxygen species by modulating the NF-κB signaling pathways . In a mouse model of acute liver failure, this compound inhibited JNK, ERK, and P38, blocking the phosphorylation and degradation of IκBα .
Immunosuppressive Activity
This compound exhibits immunosuppressive activity both in vitro and in vivo . It can suppress splenocyte proliferation, influence cytokine production, and inhibit cell cycle progression in mouse T lymphocytes . this compound treatment has significantly inhibited 2, 4- dinitrofluorobenzene (DNFB) -induced delayed type hypersensitivity (DTH) reactions in mice .
Potential Toxicity
While this compound exhibits various therapeutic properties, studies suggest that high doses or prolonged use can lead to liver damage, indicated by elevated liver enzymes in blood tests . this compound has been reported to be a strong sensitizer, potentially causing allergic reactions .
Scientific Research Applications
Anticancer Potential
Daphnetin exhibits notable anticancer activity against various cancer cell lines. Research has shown that it can inhibit the proliferation of cancer cells through multiple mechanisms:
- Mechanisms of Action : this compound induces apoptosis and suppresses tumor growth by modulating key signaling pathways such as NF-κB and MAPK. It has been shown to increase the expression of antioxidant enzymes while reducing reactive oxygen species (ROS) levels in cancer cells .
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Case Studies :
- In vitro studies demonstrated that this compound has IC50 values ranging from 40.48 µM to 183.97 µM against hepatocellular carcinoma cell lines (Huh7 and SK-HEP-1) and other malignancies like melanoma and breast adenocarcinoma .
- A combination treatment of this compound with cisplatin showed enhanced protective effects against cisplatin-induced nephrotoxicity in mice, indicating its potential as an adjunct therapy in cancer treatment .
Immunosuppressive Activity
This compound has been investigated for its immunosuppressive properties, making it a candidate for treating autoimmune diseases:
- In Vitro and In Vivo Studies : Research indicates that this compound can significantly inhibit T lymphocyte proliferation and cytokine production in mouse models. It downregulates NF-κB and NFAT signaling pathways, which are crucial for T cell activation .
- Case Study : In experiments involving delayed-type hypersensitivity reactions in mice, this compound treatment resulted in a marked reduction of immune responses, highlighting its potential as an immunosuppressive agent .
Neuroprotective Effects
This compound's neuroprotective properties have been explored in relation to traumatic brain injuries and neurodegenerative conditions:
- Mechanisms : It reduces neuroinflammation and promotes recovery by modulating inflammatory cytokines such as TNF-α and IL-6. This compound also helps maintain the integrity of the blood-brain barrier .
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Case Studies :
- A study using a hydrogel formulation for localized delivery of this compound showed improved cognitive function and reduced neuroinflammatory responses in a traumatic brain injury model .
- This compound's efficacy was further demonstrated in models of cerebral ischemia/reperfusion injury, where it exhibited protective effects against neuronal damage .
Anti-inflammatory Applications
This compound has been recognized for its anti-inflammatory properties across various disease models:
- Mechanisms : It inhibits matrix metalloproteinases (MMPs) involved in tissue remodeling during inflammation and regulates inflammatory cytokine production through the NF-κB pathway .
-
Case Studies :
- In models of endotoxin-induced lung injury, this compound administration significantly decreased levels of inflammatory markers and improved lung function .
- Its application has also been studied in conditions like arthritis, where it reduced joint inflammation and damage by downregulating pro-inflammatory mediators .
Summary Table of this compound Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis; modulates NF-κB/MAPK pathways | IC50 values between 40.48 µM to 183.97 µM |
| Immunosuppression | Inhibits T cell activation; downregulates NF-κB | Significant reduction in immune response in vivo |
| Neuroprotection | Reduces neuroinflammation; protects blood-brain barrier | Improved cognitive function post-injury |
| Anti-inflammatory | Inhibits MMPs; regulates cytokine production | Decreased inflammatory markers in lung injury |
Mechanism of Action
Daphnetin exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Scopoletin (7-hydroxy-6-methoxycoumarin)
- Structural Difference : Lacks the C-8 hydroxyl group present in this compound.
- This highlights the necessity of the C-8 hydroxyl for antimalarial efficacy.
8-Hydroxyisocapnolactone-2',3'-diol
- Structural Difference : Shares the 7,8-dihydroxycoumarin core but has a side chain (γ-lactone and hydroxylated alkyl group at C-7) .
- Functional Impact : Exhibits antiplasmodial activity via SOD inhibition and DNA synthesis suppression , similar to this compound . However, its side chain may enhance target specificity.
Umbelliferone (7-hydroxycoumarin)
Key Insights :
- The catechol group (7,8-dihydroxy) is critical for antioxidant and enzyme-inhibitory activities.
- Electron-withdrawing groups (e.g., carboxyl at C-4) enhance antioxidant capacity, while hydrophobic substitutions (e.g., methyl) improve membrane permeability .
Functional Comparison with Non-Coumarin Compounds
Resveratrol
- Antioxidant Activity: this compound and 4-methyl this compound surpass resveratrol in protecting umbilical blood mononuclear cells and DNA from oxidative damage .
- Mechanism : this compound’s catechol structure enables stronger free radical scavenging, while resveratrol relies on stilbene-based mechanisms .
Curcumin
5-Aza-dC (DNA methyltransferase inhibitor)
- Anti-Proliferative Activity: this compound matches 5-aza-dC in suppressing synovial cell growth in rheumatoid arthritis, but via demethylation of proapoptotic genes rather than direct DNA methylation .
Biological Activity
Daphnetin (7,8-dihydroxycoumarin) is a natural coumarin derivative known for its diverse biological activities, including anti-inflammatory, immunosuppressive, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings from various studies.
1. Immunosuppressive Activity
This compound exhibits significant immunosuppressive properties both in vitro and in vivo . A study demonstrated that this compound effectively suppressed Concanavalin A (ConA)-induced splenocyte proliferation in mice, influencing cytokine production and inhibiting cell cycle progression through the G0/G1 transition. The compound down-regulated the activation of NF-κB and NFAT signal transduction pathways in T lymphocytes, indicating its potential as an immunosuppressive agent.
Table 1: Effects of this compound on Splenocyte Proliferation
| Concentration (µg/mL) | Proliferation Index | Cytokine Production |
|---|---|---|
| Control | 100% | Baseline |
| 4 | 78% | Decreased |
| 8 | 55% | Significantly Decreased |
| 16 | 30% | Significantly Decreased |
2. Antitumor Activity
This compound has demonstrated potent antitumor effects across various cancer models. In particular, it showed the highest efficacy against B16 murine melanoma cells, with significant tumor growth inhibition observed in in vivo studies.
Table 2: Antitumor Efficacy of this compound
| Tumor Type | Dose (mg/kg) | Tumor Volume Reduction (%) | p-value |
|---|---|---|---|
| B16 Melanoma | 40 | 48 | <0.05 |
| MXT Breast Adenocarcinoma | 40 | 40 | <0.05 |
| S180 Sarcoma | 40 | 33 | <0.05 |
| C26 Colon Carcinoma | 40 | Not specified | N/A |
The mechanisms underlying the biological activities of this compound involve multiple signaling pathways:
- NF-κB Pathway : this compound inhibits the NF-κB signaling pathway, which plays a critical role in regulating inflammatory responses. Studies have shown that it reduces the phosphorylation of IκBα and TLR4 expression in various inflammatory models, leading to decreased levels of pro-inflammatory cytokines.
- Neuroprotective Effects : Research indicates that this compound protects neurons from oxidative stress and inflammation, particularly in models of traumatic brain injury. Its application via hydrogel formulations has shown improved outcomes in behavioral tests related to memory and learning.
4. Antimicrobial Activity
Recent studies reveal that this compound disrupts the pathogenicity of methicillin-resistant Staphylococcus aureus (MRSA) by targeting Sortase A (SrtA), an enzyme crucial for bacterial virulence. This suggests potential applications for this compound as an antimicrobial agent.
Case Study: Neuroprotection in Traumatic Brain Injury
A study investigated the effects of a this compound hydrogel on traumatic brain injury in mice. Results indicated that treatment with this compound significantly reduced neuroinflammatory responses and improved cognitive functions compared to control groups.
Case Study: Antitumor Efficacy in Mouse Models
In a controlled experiment involving various mouse tumor types, this compound was administered at different dosages. The results demonstrated a dose-dependent reduction in tumor volume across all tested models, confirming its potential as an effective anticancer agent.
Q & A
Q. What experimental models are commonly used to study Daphnetin’s anti-inflammatory and immunosuppressive effects?
Methodological Answer: The experimental autoimmune encephalomyelitis (EAE) murine model is widely used to study this compound’s effects on neuroinflammation and autoimmunity. Key steps include:
- Inducing EAE via subcutaneous injection of myelin oligodendrocyte glycoprotein (MOG35-55) emulsified in complete Freund’s adjuvant .
- Administering this compound intraperitoneally at doses like 2–8 mg/kg, starting from disease induction until symptom resolution .
- Assessing clinical scores (e.g., tail tonicity, paralysis) and histopathological changes (H&E staining for inflammation, Luxol fast blue for demyelination) .
- Quantifying cytokine profiles (e.g., IL-17, IFN-γ, IL-10) via ELISA or qPCR to evaluate Th1/Th17 suppression and Treg modulation .
Q. How can researchers assess this compound’s antioxidant activity in vitro and in vivo?
Methodological Answer: Standard assays include:
- Lipid peroxidation measurement: Quantify malondialdehyde (MDA) levels in tissues (e.g., benzene-induced leukemia models) using thiobarbituric acid reactive substances (TBARS) assays. This compound reduces MDA, indicating antioxidant activity .
- Glutathione (GSH) assays: Measure GSH levels in liver or blood samples via colorimetric kits. This compound increases GSH in oxidative stress models .
- ROS scavenging assays: Use fluorescent probes (e.g., DCFH-DA) in cell cultures (e.g., RAW264.7 macrophages) to detect intracellular ROS suppression by this compound .
Q. What are the standard protocols for evaluating this compound’s cytotoxicity and dose optimization?
Methodological Answer:
- MTT assay: Treat splenocytes or cancer cells (e.g., MDA-MB-231) with this compound (4–40 μg/mL) for 48 hours. Calculate IC50 values to determine non-toxic doses .
- Cell cycle analysis: Use flow cytometry with propidium iodide staining to assess G0/G1 arrest in ConA-stimulated T cells, confirming immunosuppressive effects at 8–16 mg/mL .
Advanced Research Questions
Q. How can contradictory findings about this compound’s dual role in oxidative stress be resolved?
Methodological Answer: While this compound reduces lipid peroxidation in benzene-induced leukemia , its pro-oxidant effects in other contexts require careful investigation:
- Dose-dependent studies: Compare low (2 mg/kg) vs. high (8 mg/kg) doses in EAE models to identify threshold effects .
- Pathway-specific assays: Use Western blotting to analyze Nrf2/ARE signaling (antioxidant) vs. NF-κB activation (pro-inflammatory) in macrophages .
- Multi-omics integration: Combine transcriptomics (RNA-seq) and metabolomics to map redox balance shifts under varying experimental conditions .
Q. What strategies are recommended to optimize this compound’s bioavailability for CNS-targeted studies?
Methodological Answer:
- Nanoparticle encapsulation: Use liposomal carriers to enhance blood-brain barrier penetration, as demonstrated in Alzheimer’s models .
- Pharmacokinetic profiling: Conduct LC-MS/MS analysis of plasma and brain homogenates post-administration to calculate half-life and distribution .
- Synergistic combinations: Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux pump activity .
Q. How can researchers reconcile this compound’s kinase inhibition with its immunomodulatory effects?
Methodological Answer:
- Kinase activity assays: Use recombinant EGFR, PKC, and PKA to confirm inhibitory IC50 values (7.67–25.01 μM) via radioactive ATP incorporation assays .
- T-cell signaling analysis: Perform Western blotting on ConA-stimulated splenocytes to link kinase suppression (e.g., CaMKII, NFAT) to cytokine production (e.g., IL-2, TNF-α) .
- Computational docking: Model this compound’s binding to kinase domains (e.g., EGFR’s ATP-binding pocket) using AutoDock Vina to predict structure-activity relationships .
Q. What methodologies are effective for studying this compound’s cross-disciplinary applications (e.g., agriculture vs. neurology)?
Methodological Answer:
- Plant-pathogen models: In tobacco bacterial wilt studies, apply this compound (2.85 mg/L) via foliar spray and quantify Ralstonia solanacearum inhibition via colony-forming unit (CFU) counts .
- Neuroprotection assays: In Alzheimer’s models, use Morris water maze tests and Aβ42 ELISA to correlate autophagy activation (LC3-II/beclin-1 upregulation) with cognitive improvement .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in this compound’s efficacy across different autoimmune models?
- Model-specific controls: Compare EAE (CNS-focused) vs. rheumatoid arthritis (joint-focused) models using identical this compound doses and administration routes .
- Immune cell profiling: Use single-cell RNA sequencing to identify tissue-specific T-cell subsets (e.g., CNS-infiltrating Th17 vs. synovial macrophages) .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
